

Diiodoacetylene: Unrivaled Strength in Alkyne Halogen Bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diiodoacetylene*

Cat. No.: *B13749442*

[Get Quote](#)

A comprehensive analysis of experimental and computational data reveals **diiodoacetylene** as a formidable halogen bond donor, consistently exhibiting exceptionally strong and highly directional interactions. While a definitive declaration as the absolute strongest requires a broader comparative context, current evidence firmly places it at the apex of alkyne halogen bond donors.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has garnered significant attention in supramolecular chemistry, crystal engineering, and drug design. The strength of this interaction is critically dependent on the nature of the halogen atom and the electron-withdrawing capacity of the group to which it is attached. Within the class of alkyne halogen bond donors, iodoalkynes are recognized for their potency, and **diiodoacetylene** (C_2I_2) stands out as a particularly powerful exemplar.

The exceptional strength of **diiodoacetylene** as a halogen bond donor is attributed to the strong electron-withdrawing effect of the sp-hybridized carbon atoms of the alkyne moiety. This effect creates a significant region of positive electrostatic potential, known as a σ -hole, on the iodine atoms, making them highly attractive to electron-rich halogen bond acceptors.

Comparative Analysis of Halogen Bond Donor Strength

While a comprehensive quantitative ranking of all alkyne halogen bond donors is not readily available in a single study, the existing literature provides compelling evidence for the superior

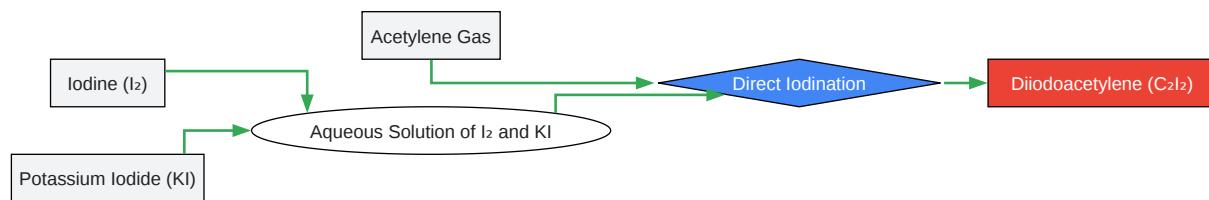
strength of **diiodoacetylene**. The strength of halogen bonds can be inferred from various experimental and computational parameters, including intermolecular distances, binding energies, and association constants.

Studies have consistently shown that the strength of halogen bonds involving halogens follows the trend I > Br > Cl > F. Furthermore, the hybridization of the carbon atom attached to the halogen plays a crucial role, with the bond strength order being C(sp)–X > C(sp²)–X > C(sp³)–X.[1] This principle inherently positions iodoalkynes, with their sp-hybridized carbons, as exceptionally strong halogen bond donors.

One comparative study ranked six iodo and bromo analogues of ethynyl, perfluorinated, and phenyl-based halogen-bond donors. The study found that halogenated ethynyl moieties are "extremely powerful" halogen bond donors, with 1-iodoethynyl-4-iodobenzene demonstrating a strength comparable to the well-established potent halogen bond donor, 1,4-diiodotetrafluorobenzene (DITFB).[2]

Structural data from X-ray crystallography provides further evidence of **diiodoacetylene**'s strong halogen bonding capabilities. The observed intermolecular distances between the iodine atoms of **diiodoacetylene** and various halogen bond acceptors, such as nitrogen and oxygen atoms, are consistently shorter than the sum of their van der Waals radii, indicating a strong interaction.

Table 1: Intermolecular Distances in **Diiodoacetylene** Co-crystals[3]


Halogen Bond Acceptor	Interaction	Intermolecular Distance (Å)
Dimethylformamide (DMF)	C–I…O	2.834(4) - 2.888(4)
Pyrazine (pyz)	C–I…N	2.715(3) - 2.832(7)
1,4-diazabicyclooctane (dabco)	C–I…N	2.715(3) - 2.832(7)

Experimental Protocols

The determination of halogen bond strength and the characterization of the resulting complexes rely on several key experimental techniques.

Synthesis of Diiodoacetylene

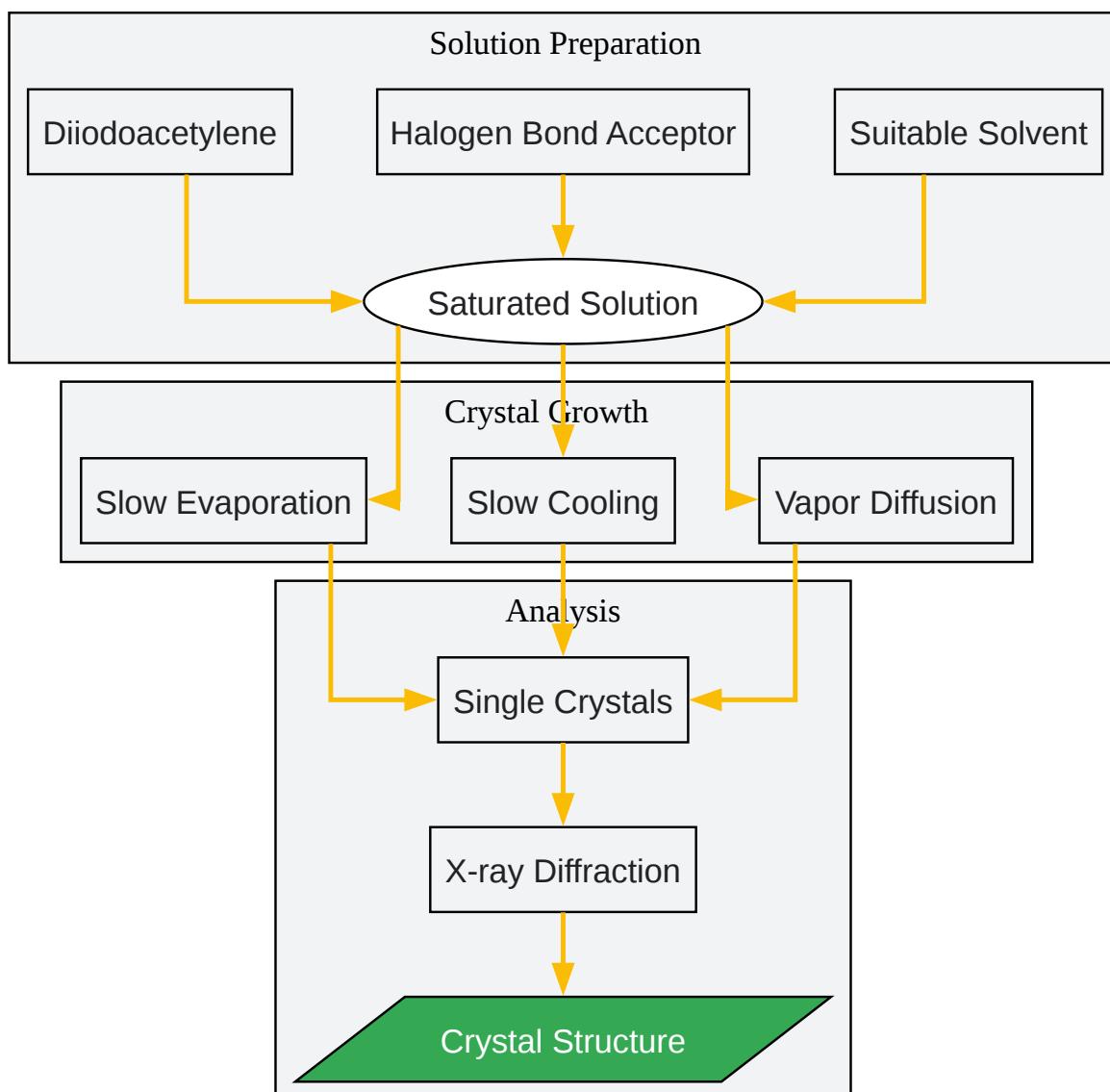
A common method for the synthesis of **diiodoacetylene** involves the direct iodination of acetylene.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diiodoacetylene**.

Materials:

- Acetylene gas
- Iodine (I₂)
- Potassium iodide (KI)
- Distilled water


Procedure:

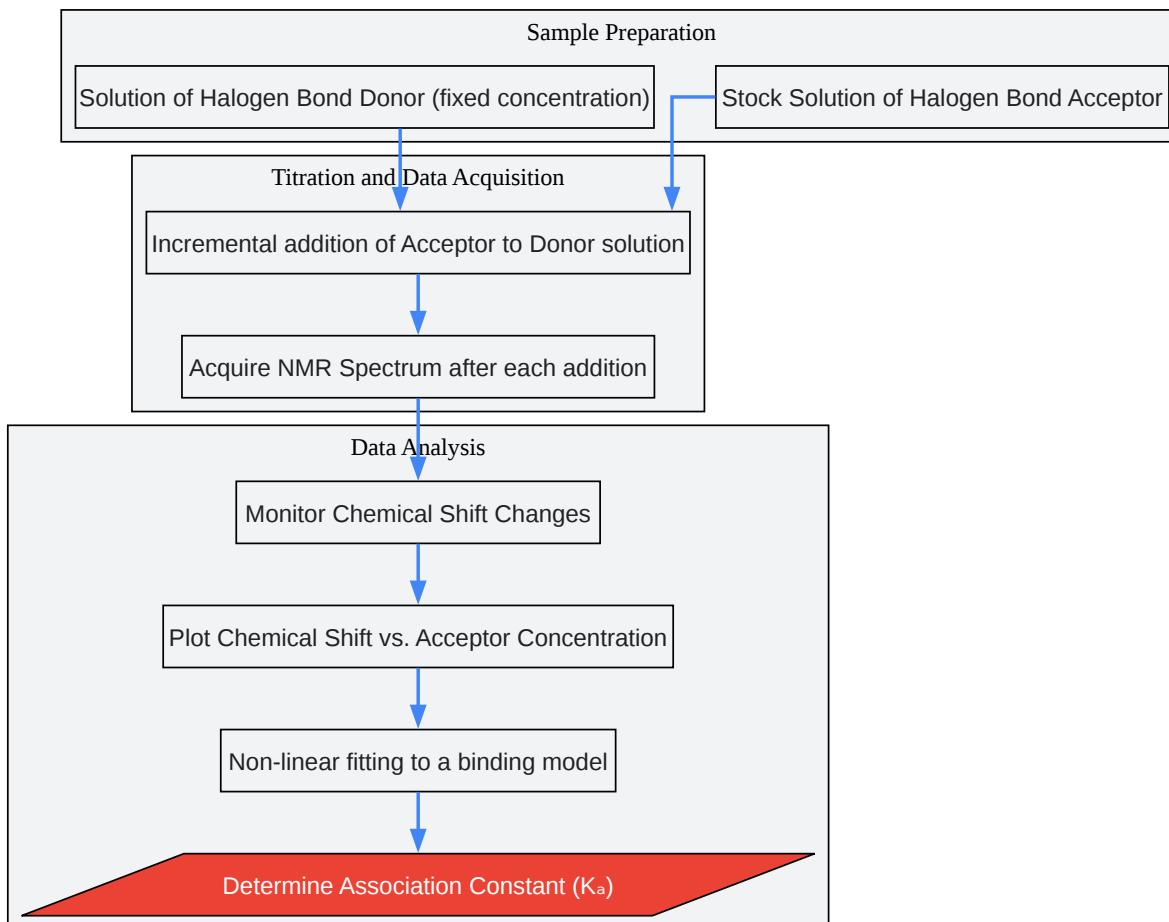
- Prepare an aqueous solution of iodine and potassium iodide. The KI is essential to dissolve the iodine in water through the formation of the triiodide ion (I₃⁻).
- Bubble purified acetylene gas through the iodine solution.

- The reaction proceeds via an electrophilic addition mechanism, yielding **diiodoacetylene**, which can then be isolated and purified.

Co-crystallization for X-ray Diffraction Analysis

Co-crystallization is a fundamental technique for obtaining single crystals of the halogen-bonded adducts for structural analysis by X-ray diffraction.

[Click to download full resolution via product page](#)


Caption: Co-crystallization Workflow.

Procedure:

- Dissolve equimolar amounts of **diiodoacetylene** and the chosen halogen bond acceptor in a suitable solvent to create a saturated or near-saturated solution.
- Induce crystallization by one of several methods:
 - Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant temperature.
 - Slow Cooling: Gradually lower the temperature of the saturated solution.
 - Vapor Diffusion: Place the solution in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the adduct and promoting crystallization.
- Harvest the resulting single crystals and mount them for single-crystal X-ray diffraction analysis to determine the precise three-dimensional structure of the co-crystal, including intermolecular bond lengths and angles.

NMR Titration for Determining Association Constants

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for quantifying the strength of halogen bonding interactions in solution by determining the association constant (K_a).

[Click to download full resolution via product page](#)

Caption: NMR Titration Workflow.

Procedure:

- Prepare a solution of the halogen bond donor (e.g., **diiodoacetylene**) at a known, fixed concentration in a suitable deuterated solvent.
- Prepare a stock solution of the halogen bond acceptor at a much higher concentration in the same solvent.
- Acquire an initial NMR spectrum of the donor solution.
- Perform a stepwise titration by adding small, precise aliquots of the acceptor stock solution to the donor solution.
- Acquire an NMR spectrum after each addition, ensuring the temperature is kept constant.
- Monitor the chemical shift changes of a specific nucleus (e.g., ^1H or ^{13}C) in the donor or acceptor molecule that is sensitive to the formation of the halogen-bonded complex.
- Plot the observed chemical shift change against the concentration of the acceptor.
- Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the association constant (K_a), which provides a quantitative measure of the halogen bond strength.

Conclusion

Based on the strong electron-withdrawing nature of its sp-hybridized carbon atoms and the high polarizability of its iodine atoms, **diiodoacetylene** is unequivocally a top-tier halogen bond donor. The available experimental data on its short intermolecular distances in co-crystals with various acceptors further substantiates its powerful nature. While a definitive claim of being the absolute strongest requires a comprehensive comparative study with a wider range of iodoalkynes, the current body of evidence strongly supports the conclusion that **diiodoacetylene** is, at a minimum, one of the most potent alkyne halogen bond donors known. Its linear geometry and ability to form two strong, directional halogen bonds make it an invaluable building block in the field of supramolecular chemistry and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ranking Halogen-Bond Donors - ChemistryViews [\[chemistryviews.org\]](https://chemistryviews.org)
- 3. Diiodoacetylene: compact, strong ditopic halogen bond donor - CrystEngComm (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- To cite this document: BenchChem. [Diiodoacetylene: Unrivaled Strength in Alkyne Halogen Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13749442#is-diiodoacetylene-the-strongest-alkyne-halogen-bond-donor\]](https://www.benchchem.com/product/b13749442#is-diiodoacetylene-the-strongest-alkyne-halogen-bond-donor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com